molecular formula C20H16N4OS B7548916 3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole

3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole

Cat. No.: B7548916
M. Wt: 360.4 g/mol
InChI Key: NPJINGDDZDENRC-UHFFFAOYSA-N
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Description

3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole is a complex organic compound that features a unique structure combining indazole, indole, and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

1H-indazol-3-yl-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c1-12-21-17(11-26-12)13-6-7-18-14(10-13)8-9-24(18)20(25)19-15-4-2-3-5-16(15)22-23-19/h2-7,10-11H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJINGDDZDENRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C2)N(CC3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole stands out due to its unique combination of indazole, indole, and thiazole moieties, which may confer distinct biological activities and chemical properties.

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